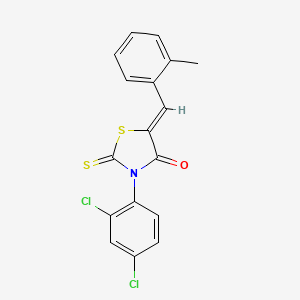
5-nitro-8-(4-phenyl-1-piperazinyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitro-8-(4-phenyl-1-piperazinyl)quinoline, also known as NQPQ, is a quinoline derivative that has shown promising results in various scientific research studies. It is a potent inhibitor of DNA gyrase and topoisomerase IV, which are important enzymes for bacterial DNA replication.
Mechanism of Action
5-nitro-8-(4-phenyl-1-piperazinyl)quinoline exerts its antibacterial activity by inhibiting DNA gyrase and topoisomerase IV, which are enzymes involved in bacterial DNA replication. By inhibiting these enzymes, 5-nitro-8-(4-phenyl-1-piperazinyl)quinoline prevents the bacterial DNA from unwinding and replicating, leading to bacterial cell death. In addition, 5-nitro-8-(4-phenyl-1-piperazinyl)quinoline has been found to cause DNA damage and inhibit DNA repair mechanisms in cancer cells, leading to apoptosis and inhibition of tumor growth.
Biochemical and Physiological Effects:
5-nitro-8-(4-phenyl-1-piperazinyl)quinoline has been found to have low toxicity and high selectivity towards bacterial and cancer cells. It has been shown to have minimal effects on normal human cells and tissues. 5-nitro-8-(4-phenyl-1-piperazinyl)quinoline has also been found to have good pharmacokinetic properties, including good oral bioavailability, high plasma protein binding, and good tissue penetration.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-nitro-8-(4-phenyl-1-piperazinyl)quinoline in lab experiments is its potent antibacterial and antimalarial activity. It can be used as a positive control in assays to test the efficacy of new antibacterial or antimalarial compounds. 5-nitro-8-(4-phenyl-1-piperazinyl)quinoline can also be used in cancer research as a potential therapeutic agent. However, one of the limitations of using 5-nitro-8-(4-phenyl-1-piperazinyl)quinoline is its low solubility in aqueous solutions, which can make it difficult to use in certain assays.
Future Directions
There are several future directions for research on 5-nitro-8-(4-phenyl-1-piperazinyl)quinoline. One area of research is the development of new derivatives of 5-nitro-8-(4-phenyl-1-piperazinyl)quinoline with improved pharmacokinetic properties and increased potency. Another area of research is the investigation of 5-nitro-8-(4-phenyl-1-piperazinyl)quinoline as a potential therapeutic agent for other diseases, such as tuberculosis and leishmaniasis. In addition, further studies are needed to fully understand the mechanism of action of 5-nitro-8-(4-phenyl-1-piperazinyl)quinoline and its effects on normal human cells and tissues.
Conclusion:
In conclusion, 5-nitro-8-(4-phenyl-1-piperazinyl)quinoline is a quinoline derivative that has shown promising results in scientific research studies. It has potent antibacterial and antimalarial activity, as well as potential as a therapeutic agent for cancer. 5-nitro-8-(4-phenyl-1-piperazinyl)quinoline inhibits DNA gyrase and topoisomerase IV, leading to bacterial cell death and apoptosis in cancer cells. Further research is needed to fully understand the potential of 5-nitro-8-(4-phenyl-1-piperazinyl)quinoline as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of 5-nitro-8-(4-phenyl-1-piperazinyl)quinoline involves the reaction of 8-hydroxyquinoline with 4-phenylpiperazine in the presence of nitric acid and acetic anhydride. The resulting compound is then reduced using sodium dithionite to obtain 5-nitro-8-(4-phenyl-1-piperazinyl)quinoline. The yield of this reaction is around 50%, and the purity of the final product can be increased by recrystallization.
Scientific Research Applications
5-nitro-8-(4-phenyl-1-piperazinyl)quinoline has been extensively studied for its antibacterial activity. It has shown potent activity against a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. 5-nitro-8-(4-phenyl-1-piperazinyl)quinoline has also been investigated for its antimalarial activity. It has been found to inhibit the growth of Plasmodium falciparum, the parasite responsible for causing malaria. In addition, 5-nitro-8-(4-phenyl-1-piperazinyl)quinoline has shown promising results in cancer research. It has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
properties
IUPAC Name |
5-nitro-8-(4-phenylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-23(25)17-8-9-18(19-16(17)7-4-10-20-19)22-13-11-21(12-14-22)15-5-2-1-3-6-15/h1-10H,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARXXVMVQGXLTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-methylphenyl)-2-oxoethyl]-3-phenyl-1,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium bromide](/img/structure/B4932727.png)
![2-(6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenyl propionate](/img/structure/B4932739.png)
![(2R*,3R*)-3-[4-(2,2-dimethoxyethyl)-1-piperazinyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4932750.png)
![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]butanamide](/img/structure/B4932752.png)
![1,3-dimethyl-5-({[3-(4-morpholinyl)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4932760.png)


![N-cyclopropyl-3-{[1-(3,4-difluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B4932771.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4932783.png)

![1-[2-(1-azocanyl)-3-pyridinyl]-N-(1H-benzimidazol-2-ylmethyl)methanamine](/img/structure/B4932798.png)
![1-[3-(3,4-dimethoxyphenyl)propanoyl]-N-phenyl-3-piperidinamine](/img/structure/B4932809.png)
![(2,4-dimethylbenzyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B4932810.png)
